molecular formula C10H17Cl3Si B14583035 Trichloro[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]silane CAS No. 61209-27-6

Trichloro[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]silane

Cat. No.: B14583035
CAS No.: 61209-27-6
M. Wt: 271.7 g/mol
InChI Key: RVEGNFRLEVZWOI-UHFFFAOYSA-N
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Description

Trichloro[(6,6-dimethylbicyclo[311]heptan-2-yl)methyl]silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a trichlorosilane group attached to a bicyclic heptane structure with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trichloro[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]silane typically involves the reaction of 6,6-dimethylbicyclo[3.1.1]heptan-2-ylmethanol with trichlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilane. Common solvents used in this reaction include dichloromethane or toluene. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as platinum or palladium can also be employed to facilitate the reaction and improve selectivity. The product is typically purified by distillation or recrystallization to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Trichloro[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]silane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Silane Derivatives: Formed from nucleophilic substitution reactions.

    Silanols: Formed from hydrolysis reactions.

    Hydrosilanes: Formed from reduction reactions.

Scientific Research Applications

Trichloro[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]silane has several applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of various organosilicon compounds. It is also used in the preparation of silicon-based polymers and materials.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality. It is also used in the development of silicon-based drug delivery systems.

    Medicine: Investigated for its potential use in the synthesis of silicon-containing pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Trichloro[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]silane involves the interaction of the trichlorosilane group with various nucleophiles. The trichlorosilane group is highly reactive and can form strong bonds with nucleophilic atoms such as oxygen, nitrogen, and sulfur. This reactivity is exploited in various chemical transformations and modifications. The bicyclic heptane structure provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trichloro[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]silane is unique due to the presence of the trichlorosilane group, which imparts high reactivity and versatility in chemical reactions. The combination of the bicyclic heptane structure and the trichlorosilane group makes this compound particularly useful in the synthesis of advanced materials and specialty chemicals .

Properties

CAS No.

61209-27-6

Molecular Formula

C10H17Cl3Si

Molecular Weight

271.7 g/mol

IUPAC Name

trichloro-[(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)methyl]silane

InChI

InChI=1S/C10H17Cl3Si/c1-10(2)8-4-3-7(9(10)5-8)6-14(11,12)13/h7-9H,3-6H2,1-2H3

InChI Key

RVEGNFRLEVZWOI-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C1C2)C[Si](Cl)(Cl)Cl)C

Origin of Product

United States

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